(3-(Isoxazol-3-yl)phenyl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
[3-(1,2-oxazol-3-yl)phenyl]methanol |
InChI |
InChI=1S/C10H9NO2/c12-7-8-2-1-3-9(6-8)10-4-5-13-11-10/h1-6,12H,7H2 |
InChI Key |
QCBURMDDFPRGQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NOC=C2)CO |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 3 Isoxazol 3 Yl Phenyl Methanol
Retrosynthetic Analysis and Identification of Key Precursors
A logical retrosynthetic analysis of (3-(Isoxazol-3-yl)phenyl)methanol reveals several potential disconnection points, leading to a variety of plausible precursors. The primary disconnections involve the formation of the isoxazole (B147169) ring and the carbon-carbon bond between the phenyl and isoxazole rings.
Scheme 1: Retrosynthetic Analysis of this compound
Image depicting the retrosynthetic pathways for this compound.Two main retrosynthetic pathways can be envisioned:
Pathway A: Isoxazole Ring Construction on a Phenyl Precursor. This approach involves disconnecting the isoxazole ring itself. This leads to precursors such as a 3-formyl- or 3-acetyl-substituted benzyl (B1604629) alcohol derivative and a source of hydroxylamine (B1172632). Alternatively, a 1,3-dipolar cycloaddition strategy would disconnect the ring into a nitrile oxide (derived from a 3-substituted benzaldehyde (B42025) oxime) and a suitable two-carbon component like acetylene (B1199291) or a synthetic equivalent. A key challenge in this pathway is the protection of the benzylic alcohol during the isoxazole ring-forming reactions.
Pathway B: Carbon-Carbon Bond Formation. This strategy focuses on disconnecting the bond between the phenyl and isoxazole rings. This is a common approach in modern organic synthesis, often relying on transition metal-catalyzed cross-coupling reactions. This pathway leads to precursors like a 3-halo- or 3-boronic acid-substituted benzyl alcohol derivative and a corresponding functionalized isoxazole (e.g., a 3-halo- or 3-metallo-isoxazole). This approach offers flexibility as the two heterocyclic and aromatic components can be synthesized separately and then coupled.
Based on this analysis, the key precursors for the synthesis of this compound can be identified as:
| Precursor Type | Specific Examples |
| Phenyl Precursors | 3-Iodobenzyl alcohol, 3-Bromobenzyl alcohol, (3-Formylphenyl)methanol, 3-(Ethynyl)benzyl alcohol |
| Isoxazole Precursors | 3-Bromoisoxazole, 3-Iodoisoxazole, Isoxazole-3-boronic acid, 3-Ethynylisoxazole, 3-Zincoisoxazole chloride |
| Ring Formation Reagents | Hydroxylamine, Acetylene, Propargyl alcohol |
Established Synthetic Pathways to this compound
Several established synthetic strategies can be adapted for the preparation of this compound, primarily falling into multi-step sequences that carefully build the molecule.
Multi-Step Approaches via Directed Aromatic Functionalization
One of the most common strategies involves the initial construction of a substituted benzene (B151609) ring followed by the formation of the isoxazole ring. A typical sequence might involve:
Starting Material: 3-Iodobenzyl alcohol. The hydroxyl group would likely need protection, for example, as a silyl (B83357) ether (e.g., TBDMS) or a benzyl ether, to prevent unwanted side reactions in subsequent steps.
Introduction of a Carbon-Carbon Bond: A Sonogashira coupling of the protected 3-iodobenzyl alcohol with a terminal alkyne, such as trimethylsilylacetylene, would introduce the two-carbon unit required for the isoxazole ring. wikipedia.org
Deprotection and Cycloaddition: Removal of the silyl group from the alkyne followed by a [3+2] cycloaddition with a nitrile oxide, generated in situ from an aldoxime, would form the isoxazole ring.
Final Deprotection: Removal of the protecting group on the benzylic alcohol would yield the final product.
Strategies for Isoxazole Ring Construction and Attachment
The formation of the isoxazole ring is a critical step, and several methods have been developed for this purpose. The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a cornerstone of isoxazole synthesis. nih.gov
For the synthesis of 3-substituted isoxazoles, a common method involves the reaction of an aldehyde with hydroxylamine to form an aldoxime. The aldoxime is then oxidized in situ to a nitrile oxide, which can react with an alkyne. In the context of synthesizing this compound, one could start with 3-formylbenzyl alcohol (with the alcohol group protected), convert it to the corresponding aldoxime, and then react it with acetylene.
Another established method is the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine. wpmucdn.com This would involve preparing a chalcone (B49325) precursor bearing the desired substituted phenyl group.
Formation of the Benzylic Alcohol Moiety
The benzylic alcohol functionality can be introduced at various stages of the synthesis.
Starting from a Precursor with the Alcohol Group: As described in section 2.2.1, one can start with a commercially available substituted benzyl alcohol. This requires a robust protecting group strategy to shield the hydroxyl functionality during the synthetic sequence.
Reduction of a Carbonyl Group: An alternative is to carry the phenyl precursor through the synthesis with a more stable carbonyl group (e.g., an aldehyde or a ketone) at the benzylic position. For instance, one could synthesize 3-(isoxazol-3-yl)benzaldehyde and then reduce the aldehyde to the primary alcohol in the final step using a mild reducing agent like sodium borohydride. This approach avoids the need for protecting groups on the benzylic position. Acylation of benzene and toluene (B28343) with 5-phenyl- and 5-(p-tolyl)isoxazole-3-carbonyl chlorides followed by reduction of the resulting ketones with sodium tetrahydridoborate has been reported to produce the corresponding alcohols. researchgate.net
Innovative Synthetic Approaches to this compound
Recent advances in organic synthesis, particularly in the realm of catalysis, offer more efficient and selective routes to complex molecules like this compound.
Catalytic Reaction Systems for Enhanced Selectivity and Yield
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl-aryl compounds. These methods provide a powerful means to construct the C-C bond between the phenyl and isoxazole rings with high efficiency and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgnih.govyoutube.com For the synthesis of our target molecule, this could involve the coupling of isoxazole-3-boronic acid with a protected 3-bromobenzyl alcohol or, conversely, (3-(hydroxymethyl)phenyl)boronic acid with 3-bromoisoxazole. The mild reaction conditions of the Suzuki coupling are particularly advantageous when dealing with functionalized molecules. A one-pot protocol for the cyanomethylation of aryl halides through a palladium-catalyzed reaction with isoxazole-4-boronic acid pinacol (B44631) ester has been developed, showcasing the utility of isoxazole boronic esters in coupling reactions. nih.gov
Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide using a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net The Negishi coupling is known for its high functional group tolerance and the ability to couple sp2-sp2, sp2-sp3, and sp3-sp3 hybridized carbon atoms. wikipedia.org A potential route would be the coupling of a 3-isoxazolylzinc reagent with a protected 3-iodobenzyl alcohol. The organozinc reagent can be prepared in situ from the corresponding iodo-isoxazole.
Sonogashira Coupling: As mentioned earlier, the Sonogashira coupling of a terminal alkyne with an aryl halide is a key step in building the isoxazole precursor. wikipedia.orglibretexts.org This reaction is catalyzed by palladium and a copper co-catalyst and is highly efficient for forming C(sp)-C(sp2) bonds.
The use of these catalytic systems offers significant advantages over traditional methods, including milder reaction conditions, higher yields, and greater tolerance of various functional groups, which is crucial for the synthesis of a molecule containing a hydroxyl group.
Sustainable Chemistry Principles in this compound Synthesis
The synthesis of isoxazole derivatives, including this compound, is increasingly guided by the principles of sustainable or "green" chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Traditional methods for creating the isoxazole ring often involve harsh conditions, toxic solvents, and lengthy reaction times. elifesciences.org
Modern sustainable approaches to isoxazole synthesis that can be applied to the preparation of this compound focus on several key areas. The use of alternative energy sources, such as ultrasonic irradiation, has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of isoxazole scaffolds. elifesciences.orgnih.gov This sonochemical approach often allows for milder reaction conditions. elifesciences.org
Another cornerstone of green isoxazole synthesis is the use of environmentally benign solvents. Researchers have successfully employed water or deep eutectic solvents (DES) like choline (B1196258) chloride:urea for the synthesis of 3,5-disubstituted isoxazoles. acs.orgnih.gov These solvents are not only less toxic but can also be recycled and reused, as demonstrated by the successful reuse of a DES for up to five cycles without a significant drop in reaction yield. acs.org The choice of catalyst is also critical. The development of metal-free catalytic systems or the use of highly efficient and recyclable catalysts minimizes waste and avoids the toxicity associated with heavy metals. nih.gov For instance, the use of N,N-diisopropylethylamine (DIPEA) in a water-methanol mixture has been shown to be effective for the synthesis of 3,4,5-trisubstituted isoxazoles at room temperature. nih.gov
Multi-component reactions (MCRs) represent a particularly atom-economical approach, where multiple starting materials are combined in a single step to form a complex product, thereby reducing the number of synthetic steps and the amount of waste generated. elifesciences.orgnih.gov
Table 1: Application of Sustainable Chemistry Principles to Isoxazole Synthesis
| Sustainable Principle | Application in Isoxazole Synthesis | Example | Reference |
|---|---|---|---|
| Use of Green Solvents | Replacing toxic organic solvents with water or deep eutectic solvents (DES). | Synthesis of 3,5-disubstituted isoxazoles in a choline chloride:urea DES. | acs.org |
| Alternative Energy Sources | Employing ultrasound irradiation to accelerate reactions and reduce energy input. | Ultrasound-assisted synthesis of isoxazole derivatives in water. | nih.gov |
| Catalysis | Using efficient and recyclable catalysts to minimize waste and improve reaction rates. | One-pot synthesis of isoxazol-5(4H)-ones using citric acid as a catalyst in water. | orientjchem.org |
| Atom Economy | Designing multi-component reactions (MCRs) where most atoms from the reactants are incorporated into the final product. | One-pot, three-component synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. | nih.gov |
| Waste Reduction | Telescoping multiple reaction steps into a single continuous process to minimize intermediate isolation and purification. | A three-step telescoped flow synthesis of trisubstituted isoxazoles. | researchgate.net |
Continuous Flow Chemistry Techniques for Scalable Production
For the large-scale production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. Flow chemistry involves pumping reagents through a network of tubes or channels, where the reaction occurs. This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, better selectivity, and improved safety. researchgate.netacs.org
A key benefit of flow chemistry in isoxazole synthesis is the ability to safely handle potentially hazardous intermediates. For example, the use of organic azides, which can be explosive on a large scale in batch reactors, is made safer in a continuous flow system due to the small reaction volume at any given time. acs.org The synthesis of isoxazoles from β-chlorovinyl ketones and sodium azide (B81097) has been successfully demonstrated in a continuous flow setup. acs.org
Flow chemistry also enables the telescoping of multiple synthetic steps into a single, uninterrupted process. researchgate.net This eliminates the need for the isolation and purification of intermediates, saving time, reducing solvent use, and minimizing waste. The synthesis of trisubstituted isoxazoles has been achieved through a three-step sequence (oximation, chlorination, and cycloaddition) in a continuous flow system. researchgate.net Furthermore, photochemical reactions, such as the conversion of isoxazoles to oxazoles, can be performed more efficiently and on a larger scale using flow reactors, which provide better light penetration and temperature control compared to batch systems. nih.govacs.orgorganic-chemistry.org The robustness of this approach has been demonstrated by generating gram quantities of products. nih.govacs.org
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Isoxazoles
| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Scalability | Difficult to scale up, especially for exothermic or hazardous reactions. | Easily scalable by running the system for a longer duration. | nih.govacs.org |
| Safety | Higher risk when handling unstable or explosive intermediates on a large scale. | Improved safety due to small reaction volumes and better heat transfer. | researchgate.netacs.org |
| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise control over reaction parameters, leading to higher reproducibility and yields. | organic-chemistry.org |
| Efficiency | Often requires isolation and purification of intermediates, leading to longer overall process times. | Allows for the integration of multiple reaction and purification steps, increasing overall efficiency. | researchgate.net |
| Heat & Mass Transfer | Limited by the surface-area-to-volume ratio, which can lead to localized hot spots. | High surface-area-to-volume ratio allows for efficient heat and mass transfer. | researchgate.net |
Optimization of Reaction Conditions and Isolation Procedures
The optimization of reaction conditions is a critical step in developing an efficient synthesis for this compound. This process involves systematically varying parameters such as temperature, solvent, catalyst, and reactant concentrations to maximize the yield and purity of the final product.
For the synthesis of isoxazole derivatives, the choice of base and solvent can have a significant impact on the reaction outcome. In the synthesis of 3,4,5-trisubstituted isoxazoles via a [3+2] cycloaddition, a screening of different bases and solvent systems revealed that N,N-diisopropylethylamine (DIPEA) in a 95:5 water/methanol (B129727) mixture at room temperature provided the best results, with reaction times as short as one to two hours. nih.gov Similarly, in a three-component synthesis of isoxazol-5(4H)-ones, the amount of citric acid catalyst was optimized to achieve a high conversion rate. orientjchem.org
The table below, adapted from a study on the synthesis of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one, illustrates the optimization of the amount of catalyst.
Table 3: Optimization of Catalyst Loading for a Model Isoxazole Synthesis
| Entry | Citric Acid (g) | Time (min) | Conversion (%) |
|---|---|---|---|
| 1 | 0.00 | 120 | 10 |
| 2 | 0.05 | 90 | 50 |
| 3 | 0.10 | 60 | 75 |
| 4 | 0.15 | 30 | 95 |
| 5 | 0.20 | 30 | 95 |
Data adapted from a study on a one-pot, three-component synthesis of an isoxazol-5(4H)-one derivative in water. orientjchem.org
Once the reaction is complete, a robust isolation and purification procedure is necessary to obtain this compound in high purity. A typical workup procedure for isoxazole synthesis involves quenching the reaction, followed by extraction of the product into an organic solvent such as ethyl acetate (B1210297). nih.gov The combined organic layers are then washed with water and brine, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure. nih.govrsc.org
The crude product is often purified by column chromatography on silica (B1680970) gel. rsc.orgresearchgate.net The choice of eluent system (e.g., a mixture of ethyl acetate and hexane) is crucial for achieving good separation of the desired product from any unreacted starting materials or byproducts. rsc.orgresearchgate.net The purity of the final compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Isoxazol 3 Yl Phenyl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the intricate network of covalent bonds within a molecule. For (3-(Isoxazol-3-yl)phenyl)methanol, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and establish the connectivity between different parts of the molecule.
Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are indispensable for mapping the complex spin systems present in this compound.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the same spin system. For the title compound, COSY would be instrumental in tracing the connectivity of the protons on the phenyl ring and identifying the coupling between the methylene (B1212753) protons of the methanol (B129727) group and the hydroxyl proton, if observable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the methylene protons of the methanol group would show a direct correlation to the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between the different fragments of the molecule. Key HMBC correlations would be expected between the protons of the phenyl ring and the carbons of the isoxazole (B147169) ring, as well as between the methylene protons and the carbons of the phenyl ring, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are coupled through bonds. NOESY would be valuable in determining the preferred conformation of the molecule, for instance, the orientation of the isoxazole ring relative to the phenyl ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Isoxazole H-4 | ~6.5-7.0 | ~100-105 | C-3, C-5 |
| Isoxazole H-5 | ~8.3-8.8 | ~150-155 | C-3, C-4 |
| Phenyl H-2 | ~7.6-7.9 | ~125-130 | C-4, C-6, C-isoxazole |
| Phenyl H-4 | ~7.3-7.6 | ~128-132 | C-2, C-6, C-CH₂OH |
| Phenyl H-5 | ~7.3-7.6 | ~128-132 | C-3, C-1 |
| Phenyl H-6 | ~7.6-7.9 | ~125-130 | C-2, C-4, C-isoxazole |
| CH₂ | ~4.6-4.8 | ~60-65 | C-phenyl, OH |
| OH | Variable | - | CH₂ |
Note: The predicted chemical shifts are based on known substituent effects and data from similar isoxazole-containing compounds. Actual experimental values may vary.
Quantitative NMR for Purity and Reaction Monitoring
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample without the need for a compound-specific reference standard. By integrating the signals of the analyte against a known concentration of an internal standard, the absolute quantity of this compound can be determined. This method is also highly effective for monitoring the progress of its synthesis, allowing for the real-time determination of reactant consumption and product formation.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₀H₉NO₂), the expected exact mass would be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm.
Furthermore, fragmentation analysis by tandem mass spectrometry (MS/MS) would offer valuable structural information. The fragmentation pattern would reveal characteristic losses, such as the loss of the methanol group, cleavage of the isoxazole ring, and fragmentations of the phenyl ring, further corroborating the proposed structure.
Table 2: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M+H]⁺ | C₁₀H₁₀NO₂⁺ | 176.0706 |
| [M-H₂O+H]⁺ | C₁₀H₈NO⁺ | 158.0600 |
| [M-CH₂O+H]⁺ | C₉H₈NO⁺ | 146.0600 |
| [C₇H₅O]⁺ | Benzoyl cation | 105.0335 |
| [C₆H₅]⁺ | Phenyl cation | 77.0386 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and offer valuable information about the functional groups present.
For this compound, characteristic vibrational bands would be expected for the O-H stretch of the alcohol, C-H stretches of the aromatic and isoxazole rings, C=N and C=C stretching vibrations within the isoxazole and phenyl rings, and C-O stretching of the alcohol. Subtle shifts in these vibrational frequencies can also provide insights into intermolecular interactions, such as hydrogen bonding. A recent study on a related compound, (3-para-tolyl-isoxazol-5-yl)methanol, showed a broadened O-H stretching vibration band in the region of 3200-3500 cm⁻¹, indicative of hydrogen bonding. rsc.org
Table 3: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=N (Isoxazole) | Stretching | 1600-1650 |
| C=C (Aromatic/Isoxazole) | Stretching | 1450-1600 |
| C-O (Alcohol) | Stretching | 1000-1260 |
| N-O (Isoxazole) | Stretching | 800-900 |
X-ray Crystallography for Definitive Solid-State Structure and Intermolecular Interactions
While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles.
Furthermore, the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and potential π-π stacking interactions between the aromatic and isoxazole rings. Although no crystal structure for the title compound is currently available, the structure of its isomer, (3-Phenyl-isoxazol-5-yl)methanol, has been reported. researchgate.netuibk.ac.at In this isomer, the isoxazole and phenyl rings are not coplanar, and intermolecular O-H···O hydrogen bonds link the molecules into ribbons. researchgate.netuibk.ac.at Similar interactions would be anticipated for this compound.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (If Chiral Derivatives are Explored)
The parent molecule, this compound, is achiral. However, if chiral derivatives were to be synthesized, for instance, by introducing a stereocenter at the benzylic carbon, chiroptical spectroscopic techniques would be essential for assigning the absolute configuration. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. These experimental spectra, when compared to quantum chemical predictions, can provide a reliable assignment of the stereochemistry of chiral molecules.
Chemical Reactivity and Derivatization Strategies of 3 Isoxazol 3 Yl Phenyl Methanol
Transformations at the Benzylic Alcohol Functionality
The benzylic alcohol moiety (–CH₂OH) is a versatile functional group that can undergo a variety of transformations, including oxidation, nucleophilic substitution, and reactions involving its acidic proton. These reactions are fundamental to converting the alcohol into other key functional groups such as aldehydes, carboxylic acids, ethers, and esters.
The oxidation of the primary benzylic alcohol in (3-(Isoxazol-3-yl)phenyl)methanol can yield either the corresponding aldehyde, (3-(Isoxazol-3-yl)benzaldehyde), or the carboxylic acid, (3-(Isoxazol-3-yl)benzoic acid), depending on the choice of oxidizing agent and reaction conditions. khanacademy.orglibretexts.org
Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are effective for this transformation, preventing over-oxidation to the carboxylic acid. The reaction is generally performed in an anhydrous organic solvent like dichloromethane (B109758) (DCM).
To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are required. libretexts.org A common method involves heating the alcohol under reflux with an excess of potassium dichromate(VI) or sodium dichromate(VI) in a mixture of dilute sulfuric acid and water. libretexts.org Other powerful oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) can also be used to effect this conversion. khanacademy.org Recent methodologies have also explored more sustainable catalytic systems, such as Fe(NO₃)₃/TEMPO/KCl with oxygen or air as the terminal oxidant, for the efficient conversion of alcohols to carboxylic acids at room temperature. researchgate.net
Table 1: Representative Oxidation Reactions of Benzylic Alcohols
| Starting Material | Product | Reagent(s) | Typical Conditions | Ref. |
|---|---|---|---|---|
| Primary Benzylic Alcohol | Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temp. | khanacademy.org |
| Primary Benzylic Alcohol | Aldehyde | Manganese Dioxide (MnO₂) | CH₂Cl₂ or CHCl₃, Reflux | |
| Primary Benzylic Alcohol | Carboxylic Acid | Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ | Aqueous solution, Reflux | libretexts.org |
| Primary Benzylic Alcohol | Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temp. | khanacademy.org |
| Primary Benzylic Alcohol | Carboxylic Acid | Fe(NO₃)₃, TEMPO, KCl, O₂ (air) | Room Temperature | researchgate.net |
The hydroxyl group of the benzylic alcohol is a poor leaving group, necessitating its conversion into a more reactive intermediate to facilitate nucleophilic substitution. A common strategy involves transforming the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonates are excellent leaving groups and readily undergo Sₙ2 reactions with a wide range of nucleophiles. For instance, the mesylation of a substituted isoxazolyl methanol (B129727), followed by an in-situ reaction with a substituted aniline, has been used to efficiently synthesize amine derivatives. nih.gov
Alternatively, the alcohol can be converted into a benzylic halide. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can produce the corresponding benzyl (B1604629) chloride or bromide, which are highly reactive substrates for nucleophilic substitution. These halides can then be used in reactions like the Williamson ether synthesis, where they react with alkoxides to form ethers. masterorganicchemistry.com Research on related (5-arylisoxazol-3-yl)arylmethanols has shown that reaction with thionyl chloride yields the corresponding chlorides, which can then be treated with nucleophiles like benzylamine, morpholine, or ethoxide to afford substituted amines and ethers. researchgate.net
Direct formation of esters and ethers from the alcohol is also a primary derivatization route. Fischer esterification, involving the reaction of the alcohol with a carboxylic acid under acidic catalysis (e.g., concentrated H₂SO₄), is a standard method for producing esters. researchgate.net A study on (3-(4-bromophenyl)-isoxazol-5-yl)methanol demonstrated its successful esterification with isobutyric acid using this method. researchgate.net For ether synthesis, the Williamson synthesis is a classic approach where the alcohol is first deprotonated with a strong base (e.g., NaH) to form the alkoxide, which then acts as a nucleophile towards an alkyl halide. masterorganicchemistry.com
Table 2: Derivatization of the Benzylic Alcohol via Substitution and Condensation
| Reaction Type | Reagent 1 | Reagent 2 | Product Type | Ref. |
|---|---|---|---|---|
| Mesylation/Substitution | Methanesulfonyl chloride, Base | Nucleophile (e.g., Aniline) | Amine | nih.gov |
| Halogenation/Substitution | Thionyl chloride (SOCl₂) | Nucleophile (e.g., R-O⁻, R₂NH) | Ether, Amine | researchgate.net |
| Fischer Esterification | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄) | Ester | researchgate.net |
| Williamson Ether Synthesis | Strong Base (e.g., NaH) | Alkyl Halide (R-X) | Ether | masterorganicchemistry.com |
The proton of the hydroxyl group in this compound is weakly acidic and can be removed by a strong base to form the corresponding benzyloxide anion. This deprotonation is the critical first step in reactions such as the Williamson ether synthesis. masterorganicchemistry.com Strong bases like sodium hydride (NaH), potassium hydride (KH), or alkali metal alkoxides (e.g., potassium tert-butoxide) are typically required to generate the anion in significant concentration. The resulting benzyloxide is a potent nucleophile that can readily attack electrophiles, most commonly alkyl halides, to form ethers. masterorganicchemistry.com The ease of this proton exchange underpins many of the derivatization strategies for the alcohol functionality.
Reactivity and Functionalization of the Isoxazole (B147169) Heterocycle
The isoxazole ring is an aromatic heterocycle, but its chemistry is distinct from that of benzene (B151609). The presence of two heteroatoms (nitrogen and oxygen) and a weak N-O bond makes it susceptible to specific types of reactions, including electrophilic substitution and various ring-opening and rearrangement pathways. researchgate.net
Due to the electron-withdrawing nature of the nitrogen and oxygen atoms, the isoxazole ring is generally considered electron-deficient, making electrophilic aromatic substitution more difficult than for benzene. nanobioletters.com However, such reactions are known to occur, with a strong regiochemical preference for the C4 position, which is the most electron-rich carbon on the ring. clockss.orgreddit.com Halogenation is a well-documented example of electrophilic substitution on the isoxazole ring. The reaction of isoxazole derivatives with reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) under mild conditions typically yields the corresponding 4-halo-isoxazoles in good yields. nih.govorganic-chemistry.org
Nucleophilic aromatic substitution (SₙAr) on an unsubstituted isoxazole ring is generally unfavorable unless the ring is activated by strong electron-withdrawing groups or if a good leaving group is present at one of the ring positions. Direct deprotonation at C3 or C5 is also challenging as it can lead to ring instability. nanobioletters.com Therefore, functionalization at these positions is more commonly achieved through cycloaddition synthesis strategies or by subsequent modification of substituents already in place.
A defining characteristic of isoxazole chemistry is the lability of the N-O bond, which can be cleaved under various conditions, making the ring a versatile synthetic intermediate. researchgate.net This cleavage unmasks a 1,3-dicarbonyl-like functionality and provides a pathway to a diverse array of acyclic and heterocyclic structures. researchgate.net
Common methods for isoxazole ring-opening include:
Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂/Pd-C or Raney Nickel) is a classic method to cleave the N-O bond, typically yielding an enaminone intermediate. clockss.org
Base-Catalyzed Rearrangement: Strong bases can deprotonate the C3 or C5 positions, initiating a ring-opening cascade. This has been observed in N-substituted 5-isoxazolones, which open upon treatment with base. acs.org
Photochemical Rearrangement: UV irradiation can induce the homolysis of the weak N-O bond, leading to rearrangements. wikipedia.org Photolysis of isoxazoles can form an acyl azirine intermediate, which can then rearrange to an oxazole or be trapped by nucleophiles. wikipedia.orgnih.govacs.org This has been exploited to generate highly reactive ketenimines from trisubstituted isoxazoles. nih.govacs.org
Electrophile-Induced Ring-Opening: Reaction with certain electrophiles can trigger ring cleavage. For example, treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® leads to fluorination followed by N-O bond cleavage to produce tertiary fluorinated carbonyl compounds. researchgate.net
These ring-opening strategies highlight the utility of the isoxazole moiety as a "masked" functional group, which is stable enough to allow for modifications elsewhere in the molecule before being transformed into a different structural motif. researchgate.net One notable rearrangement is the Boulton–Katritzky rearrangement, which has been observed for certain isoxazole derivatives, converting them into other heterocyclic systems. beilstein-journals.org
Table 3: Common Ring-Opening and Rearrangement Reactions of Isoxazoles
| Reaction Type | Conditions / Reagents | Intermediate/Product Type | Ref. |
|---|---|---|---|
| Reductive Cleavage | H₂, Pd/C or Raney Ni | Enaminone | clockss.org |
| Photochemical Rearrangement | UV Light (200–330 nm) | Acyl Azirine, Oxazole, Ketenimine | wikipedia.orgnih.govacs.org |
| Electrophilic Ring-Opening | Selectfluor® | α-Fluorocyanoketone | researchgate.net |
| Base-Catalyzed Opening | Strong Base (e.g., alkoxides) | Acetoacetate derivatives, nitriles | acs.org |
| Electron Capture | Electron attachment | Ring-opened diradical anion | nsf.gov |
Functionalization of the Phenyl Ring System
The phenyl ring of this compound serves as a versatile scaffold for introducing chemical diversity. Its reactivity is influenced by two key substituents: the hydroxymethyl group (-CH2OH) and the isoxazol-3-yl group. The hydroxymethyl group is generally considered an ortho-, para-directing and weakly activating group in electrophilic aromatic substitutions. Conversely, the isoxazole ring, being an electron-deficient heterocycle, is expected to act as a deactivating, meta-directing group. The interplay between these electronic effects governs the regioselectivity of substitution reactions and provides opportunities for targeted functionalization.
Directed Ortho-Metalation and Electrophilic Aromatic Substitutions
Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, bypassing the usual directing effects of substituents. wikipedia.org The reaction involves deprotonation at the position ortho to a directed metalation group (DMG) by a strong organolithium base, forming an aryllithium intermediate that can be trapped by various electrophiles. baranlab.org For this compound, the heteroatoms on both the benzylic alcohol and the isoxazole ring can potentially direct the metalation.
The oxygen of the hydroxymethyl group can act as a Lewis base, coordinating to the lithium cation of the organolithium reagent (e.g., n-butyllithium) and directing deprotonation to the adjacent C-2 or C-4 positions of the phenyl ring. wikipedia.orgharvard.edu However, the acidic proton of the alcohol can compete by quenching the strong base. Therefore, protection of the alcohol group, for instance as a methoxymethyl (MOM) ether or a silyl (B83357) ether, may be necessary prior to metalation to ensure high efficiency.
Electrophilic Aromatic Substitution (EAS) offers a more traditional route to functionalizing the phenyl ring. wikipedia.org The outcome of EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions is determined by the combined directing influence of the existing substituents. masterorganicchemistry.commasterorganicchemistry.com
Activating Group: The -CH2OH group directs incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions.
Deactivating Group: The isoxazol-3-yl group directs electrophiles to the meta (C-2, C-6) positions relative to its point of attachment.
The convergence of these effects suggests that electrophilic attack is most likely to occur at the C-2 and C-6 positions, which are ortho/para to the activating -CH2OH group and meta to the deactivating isoxazolyl group. The steric hindrance imposed by the adjacent isoxazole ring might influence the ratio of substitution at the C-2 versus the C-6 position.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Diverse Substituent Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools for modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high functional group tolerance. To employ these methods, this compound must first be converted into a suitable precursor, typically an aryl halide or triflate. This can be readily achieved through electrophilic halogenation (e.g., bromination with Br2) as described above, yielding, for example, (2-bromo-5-(isoxazol-3-yl)phenyl)methanol or (4-bromo-3-(isoxazol-3-yl)phenyl)methanol.
Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds by coupling an organohalide with an organoboron compound. mdpi.comnih.gov A halogenated derivative of this compound can be coupled with a wide array of aryl, heteroaryl, or alkyl boronic acids or esters to introduce diverse substituents onto the phenyl ring. nih.gov
Sonogashira Coupling: The Sonogashira reaction is a reliable method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. nih.govmdpi.com This strategy allows for the introduction of various substituted alkynyl moieties onto the phenyl ring of the core scaffold, which can serve as handles for further chemical transformations. researchgate.net
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.org It provides a direct route to synthesize aniline derivatives of this compound, introducing basic nitrogen centers that are often crucial for biological activity.
The table below summarizes the application of these cross-coupling reactions for derivatizing a hypothetical bromo-substituted precursor.
| Reaction Type | Precursor | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | (Bromo-Ar)-CH₂OH | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | (R-Ar)-CH₂OH |
| Sonogashira | (Bromo-Ar)-CH₂OH | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | (R-C≡C-Ar)-CH₂OH |
| Buchwald-Hartwig | (Bromo-Ar)-CH₂OH | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | (R¹R²N-Ar)-CH₂OH |
| Note: "Ar" represents the this compound core. |
Design and Synthesis of Analogues and Derivatives for Chemical Space Exploration
The development of analogues and derivatives of this compound is essential for exploring the surrounding chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. This exploration can be systematically approached by modifying the three main components of the molecule: the phenyl ring, the isoxazole moiety, and the benzylic alcohol group.
Modifications and Bioisosteric Replacements within the Isoxazole Moiety
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group for another with similar physicochemical properties to enhance potency or modulate pharmacokinetics. researchgate.netdrughunter.com The isoxazole ring itself can be replaced with other five-membered heterocycles to probe the importance of its specific electronic and steric features. unimore.it This strategy can address potential metabolic liabilities associated with the isoxazole ring or improve interactions with a biological target.
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Isoxazole | 1,2,4-Oxadiazole | Modulates hydrogen bonding capacity and metabolic stability. nih.gov |
| Isoxazole | 1,2,3-Triazole | Introduces an additional hydrogen bond donor/acceptor site. unimore.it |
| Isoxazole | Pyrazole | Alters the arrangement of heteroatoms and dipole moment. nih.gov |
| Isoxazole | Thiophene | Replaces heteroatoms to modify electronics and lipophilicity. |
In addition to wholesale replacement, the isoxazole ring can be modified by introducing substituents at its C-4 or C-5 positions. This is typically achieved by starting with appropriately substituted precursors during the synthesis of the isoxazole ring itself, for example, through 1,3-dipolar cycloaddition of a substituted nitrile oxide with a substituted alkyne. nih.gov
Elaboration of the Benzylic Alcohol Group for Novel Scaffolds
The benzylic alcohol is a versatile functional handle that can be readily transformed into a variety of other functional groups, significantly expanding the accessible chemical space. wikipedia.orgnih.gov These transformations can alter the molecule's polarity, size, and ability to participate in hydrogen bonding.
Oxidation: Mild oxidation (e.g., with PCC or DMP) converts the primary alcohol to the corresponding aldehyde, which can participate in reactions like reductive amination or Wittig olefination. Stronger oxidation (e.g., with KMnO₄ or Jones reagent) yields the carboxylic acid, a key precursor for amides and esters.
Ester and Ether Formation: Standard esterification or etherification reactions can be used to cap the hydroxyl group, which can modify solubility, lipophilicity, and cell permeability. wikipedia.org
Nucleophilic Substitution: The alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) or a halide (e.g., using SOCl₂). Subsequent reaction with a wide range of nucleophiles (e.g., azides, cyanides, thiols, amines) allows for the introduction of diverse functionalities at the benzylic position.
The table below outlines potential elaborations of the benzylic alcohol.
| Reaction Type | Reagent(s) | Resulting Functional Group | Potential for Further Derivatization |
| Oxidation (mild) | PCC, DMP | Aldehyde (-CHO) | Reductive amination, Wittig reaction, Grignard addition |
| Oxidation (strong) | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) | Amide coupling, esterification |
| Etherification | NaH, R-Br | Ether (-CH₂OR) | Modifies physicochemical properties |
| Esterification | R-COOH, DCC | Ester (-CH₂OCOR) | Can act as a prodrug moiety |
| Halogenation | SOCl₂, PBr₃ | Benzyl Halide (-CH₂X) | Nucleophilic substitution with N, O, S nucleophiles |
| Azide (B81097) Introduction | 1. MsCl, Et₃N; 2. NaN₃ | Benzyl Azide (-CH₂N₃) | Click chemistry (cycloadditions), reduction to amine |
These derivatization strategies, applied individually or in combination, provide a robust platform for the comprehensive exploration of the chemical space around the this compound scaffold.
Computational and Theoretical Chemistry Studies of 3 Isoxazol 3 Yl Phenyl Methanol
Conformational Analysis and Potential Energy Surface Mapping
The presence of a rotatable bond between the phenyl ring and the isoxazole (B147169) ring, as well as the methanol (B129727) group, means that (3-(Isoxazol-3-yl)phenyl)methanol can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
This is typically done by systematically rotating the key dihedral angles and calculating the energy at each point, a process known as potential energy surface (PES) mapping. nih.govnih.gov For this compound, the primary focus would be on the torsion angle defining the relative orientation of the phenyl and isoxazole rings. The results of such an analysis can reveal the most likely shape of the molecule in the gas phase or in solution and can be crucial for understanding its biological activity, as different conformers may interact differently with biological targets. nih.gov
Computational Elucidation of Reaction Mechanisms for Synthetic Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. The synthesis of isoxazoles often involves 1,3-dipolar cycloaddition reactions. organic-chemistry.orgyoutube.com A plausible synthetic route to this compound could involve the reaction of a nitrile oxide with an appropriate alkyne.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. mdpi.com MD simulations treat atoms as classical particles moving according to Newton's laws of motion, with forces calculated using a force field.
An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) could reveal important information about its solvation structure and dynamics. mdpi.comtandfonline.com It would allow for the study of how solvent molecules arrange themselves around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the methanol group and solvent molecules. This is particularly important for understanding the molecule's solubility and how the solvent might influence its conformational preferences and reactivity. mdpi.com
In Silico Prediction of Chemical Reactivity, Selectivity, and Mechanistic Pathways
In silico methods can provide valuable predictions about the chemical reactivity and selectivity of this compound. An analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can indicate the most likely sites for electrophilic and nucleophilic attack. researchgate.net
A molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution on the molecule's surface, highlighting electron-rich and electron-poor regions. researchgate.net These analyses can help predict how the molecule will interact with other reagents and can guide the design of new reactions. For instance, predicting the most acidic proton or the most likely site for oxidation or reduction can be achieved through these computational approaches.
Applications of 3 Isoxazol 3 Yl Phenyl Methanol As a Chemical Scaffold and Synthon in Organic Synthesis
Utility as a Molecular Scaffold in Fragment-Based Chemical Library Development
Fragment-based drug discovery (FBDD) has become a cornerstone in modern medicinal chemistry for identifying lead compounds. This approach relies on screening libraries of low-molecular-weight fragments that, despite low initial affinity, bind efficiently to biological targets. The (3-(Isoxazol-3-yl)phenyl)methanol motif is an exemplary scaffold for such libraries.
The phenylisoxazole core is considered a "privileged scaffold," a structural framework that can bind to multiple, unrelated biological targets. acs.org The isoxazole (B147169) ring itself is a common pharmacophore in many biologically active molecules. psu.edu The structure of this compound offers several advantages for FBDD:
Vectorial Diversity: The scaffold possesses distinct vectors for chemical elaboration. The hydroxyl group is a prime site for modification, allowing for the introduction of a wide range of functionalities through esterification, etherification, or conversion to other leaving groups. Additionally, the phenyl ring can be further substituted, and the isoxazole ring itself can participate in various chemical transformations.
Optimal Physicochemical Properties: As a fragment, the core structure adheres to the "Rule of Three," a set of guidelines for fragment-like molecules (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). This ensures good aqueous solubility and a higher probability of forming high-quality interactions with a target protein.
Synthetic Tractability: The primary alcohol of the scaffold serves as a crucial functional handle for the efficient synthesis of focused compound libraries. For instance, in studies on trisubstituted isoxazoles as allosteric ligands, a primary alcohol on a related isoxazole core was used to generate a library of derivatives for structure-activity relationship (SAR) studies. espublisher.com This demonstrates how the methanol (B129727) group can be readily used for fragment growth, a key strategy in FBDD where initial fragment hits are elaborated to increase potency and selectivity. espublisher.com
A typical workflow for utilizing this scaffold in FBDD would involve synthesizing a focused library where diverse chemical groups are appended to the hydroxyl function and/or the phenyl ring. This library would then be screened against a biological target using biophysical methods like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) to identify initial hits.
Precursor for the Synthesis of Advanced Organic Materials
The unique electronic and structural characteristics of the isoxazole ring make it an attractive component for advanced organic materials. The this compound scaffold provides a versatile starting point for creating such materials, including polymers and compounds for optoelectronic applications.
Optoelectronic Materials: Heterocyclic compounds like oxadiazoles (B1248032) and imidazoles, which are structurally related to isoxazoles, are widely used as electron-transporting or light-emitting materials in Organic Light-Emitting Diodes (OLEDs). rsc.orgfrontiersin.orgresearchgate.net The isoxazole ring shares similar properties of thermal stability and electron-withdrawing character, making its derivatives promising candidates for OLED applications. nih.govmdpi.com The this compound scaffold can be derivatized to tune its photophysical properties. For example, the hydroxyl group can be used to link the phenylisoxazole core to other chromophoric or charge-transporting moieties, creating more complex molecules with tailored electronic energy levels suitable for use in OLEDs.
Polymers: The development of bio-based and functional polymers is a significant area of materials science. Isoxazoles can be incorporated into polymer backbones through cycloaddition reactions. researchgate.net Although not using the exact target compound, studies have shown the synthesis of polyisoxazoles by reacting nitrile-N-oxides with alkyne monomers. The this compound scaffold could be adapted for such polymerizations. For instance, the hydroxyl group could be converted into an alkyne or another reactive group, allowing it to be incorporated as a monomer in the synthesis of novel polyisoxazoles with specific thermal or optical properties.
Building Block for the Total Synthesis of Complex Natural Products and Analogues
The isoxazole ring is a valuable synthon in the total synthesis of natural products and their analogues. rsc.orgsymc.edu.cn Its stability under various reaction conditions allows it to be carried through multi-step syntheses, while the N-O bond can be cleaved under reductive conditions to unmask a β-amino enone functionality, providing a route to other complex structures. nih.gov
The this compound scaffold can be employed in several ways:
Scaffold for Analogue Synthesis: A primary application is in the synthesis of analogues of complex natural products. By incorporating the phenylisoxazole moiety, chemists can create novel structures with potentially improved biological activity or altered pharmacological profiles. researchgate.netnih.gov For example, isoxazole derivatives of natural products like betulin (B1666924) and tyrosol have been synthesized to explore their anticancer properties. rsc.org The this compound provides a pre-formed, functionalized building block for attachment to a natural product core.
Masked Functionality: As mentioned, the isoxazole ring can act as a masked form of a 1,3-dicarbonyl or related functionality. frontiersin.org This strategy simplifies complex syntheses by protecting a reactive group in a stable heterocyclic form, which can be revealed at a later stage. The hydroxyl group on the scaffold provides a convenient point for connecting it to the rest of the target molecule.
While a specific total synthesis employing this compound is not prominently documented, the extensive use of isoxazoles in modifying natural products like andrographolide (B1667393) and maslinic acid underscores the potential of this building block in generating novel, biologically active compounds. researchgate.net
Role in the Development of Novel Catalytic Ligands or Chiral Auxiliaries
Asymmetric catalysis relies heavily on the design of effective chiral ligands and auxiliaries that can control the stereochemical outcome of a reaction. The rigid structure of the isoxazole ring, combined with the presence of heteroatoms (N and O) capable of coordinating to metal centers, makes isoxazole derivatives attractive candidates for such roles. mdpi.com
The this compound scaffold offers significant potential in this area:
Chiral Ligand Development: The methanol group is a key feature, providing a site for the introduction of chirality or for linking the scaffold to a chiral moiety. For example, the hydroxyl group could be used to attach a chiral phosphine (B1218219) group, creating a P,N-type ligand where the nitrogen of the isoxazole and the phosphorus atom can coordinate to a transition metal. Such ligands are highly sought after for a range of asymmetric reactions, including hydrogenations and cross-coupling reactions. wikipedia.orgsigmaaldrich.com
Chiral Auxiliary Synthesis: A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net The this compound could be resolved into its individual enantiomers or derivatized with a chiral entity. The resulting chiral alcohol could then be esterified with an achiral substrate. The steric bulk and electronic nature of the phenylisoxazole group would then influence the facial selectivity of reactions on the attached substrate, such as enolate alkylations or Diels-Alder reactions. nih.gov After the reaction, the auxiliary can be cleaved and recovered.
Chemoinformatics and Virtual Library Design Based on the this compound Motif
Chemoinformatics and computational chemistry are indispensable tools in modern drug discovery, enabling the design and screening of vast virtual libraries of compounds to identify promising candidates. nih.gov The this compound motif is an ideal starting point for such in silico approaches.
Scaffold-Based Virtual Library Generation: Using computational tools, the this compound scaffold can be systematically decorated with a multitude of virtual chemical fragments at its reactive sites (the hydroxyl group and the phenyl ring). This process can generate virtual libraries containing millions of compounds. These libraries can be designed to explore specific chemical space or to be focused around the properties of known active compounds. mdpi.com
In Silico Screening: The generated virtual libraries can be screened against 3D structural models of biological targets (e.g., enzymes, receptors) using molecular docking programs. This process predicts the binding affinity and orientation of each compound in the target's active site. Such screening can prioritize a smaller, more manageable set of compounds for actual chemical synthesis and biological testing, significantly accelerating the discovery process. For example, in silico docking has been used to predict the binding of isoxazole derivatives to the RORγt nuclear receptor, guiding the synthesis of more potent ligands. espublisher.com
The combination of the privileged phenylisoxazole core with a versatile functional handle makes this compound a powerful motif for computational chemists to design focused libraries with a high probability of containing biologically active molecules.
Future Directions and Emerging Research Avenues for 3 Isoxazol 3 Yl Phenyl Methanol
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The chemical industry is increasingly shifting towards greener and more efficient synthetic processes. For (3-(Isoxazol-3-yl)phenyl)methanol and related isoxazole (B147169) compounds, future research will prioritize the development of methodologies that are both environmentally benign and maximize atom economy.
Traditional syntheses of isoxazoles often involve multi-step procedures with stoichiometric reagents and hazardous solvents. rsc.org Emerging research focuses on one-pot methodologies and the use of eco-friendly reaction media. researchgate.netpreprints.org A significant advancement lies in the use of water as a solvent and oxidizing agents like Oxone, which is stable, non-toxic, and water-soluble. rsc.org Ultrasound-assisted synthesis is another promising green approach, offering accelerated reaction times, reduced energy consumption, and higher yields. preprints.org For instance, the one-pot synthesis of 3,5-disubstituted isoxazoles has been shown to be highly efficient in aqueous media using inexpensive and environmentally friendly oxidizing agents. preprints.org
Atom economy, a measure of how many atoms from the starting materials are incorporated into the final product, is a central tenet of green chemistry. mdpi.com Intramolecular ring-to-ring isomerizations, which have 100% atom economy, represent a highly attractive synthetic strategy. mdpi.com Future research will likely focus on developing catalytic systems, potentially using earth-abundant metals, to facilitate such atom-economical transformations for the synthesis of this compound and its analogs. researchgate.net
Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Approaches for Isoxazoles
| Feature | Traditional Methods | Emerging Sustainable Methods |
| Solvents | Often hazardous organic solvents | Water, deep eutectic solvents, or solvent-free conditions preprints.orgnih.gov |
| Catalysts | Stoichiometric and often toxic reagents | Catalytic amounts of reusable catalysts, biocatalysts researchgate.netnih.gov |
| Energy Input | Conventional heating (often prolonged) | Microwave irradiation, ultrasonic irradiation rsc.orgpreprints.org |
| Atom Economy | Can be low due to multi-step processes | High, especially in one-pot and isomerization reactions researchgate.netmdpi.com |
| Byproducts | Often significant, requiring extensive purification | Minimized, leading to cleaner reactions preprints.org |
Exploration of Unconventional Reactivity and Novel Transformations
The isoxazole ring, while aromatic, possesses a weak N-O bond that can be selectively cleaved under specific conditions, opening up a plethora of synthetic possibilities. mdpi.comwikipedia.org Future research will delve deeper into harnessing this latent reactivity to forge novel molecular architectures from this compound.
One area of intense interest is the photochemical rearrangement of isoxazoles. nih.govacs.org Under UV irradiation, isoxazoles can rearrange into oxazoles via an azirine intermediate, providing a pathway to different heterocyclic systems. wikipedia.org The development of photochemical flow reactors may allow for the scalable synthesis of previously elusive intermediates like highly reactive ketenimines from isoxazole precursors. nih.gov
Furthermore, transition metal-catalyzed reactions are uncovering unusual reactivity patterns. For example, copper-mediated cleavage of 4-vinyl isoxazoles has been shown to produce densely substituted pyridines, utilizing dimethyl sulfoxide (B87167) (DMSO) as a one-carbon surrogate. acs.org This type of transformation, where the isoxazole acts as a masked enaminone, expands the synthetic utility of the ring system far beyond its traditional role. acs.org Investigating the application of such methodologies to this compound could lead to novel derivatives with unique substitution patterns and biological activities.
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Optimization
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and synthesis of new molecules. nih.govnih.gov For a compound like this compound, AI and machine learning (ML) can be powerful tools for accelerating research and development.
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insight
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in situ spectroscopic techniques, which allow for the real-time monitoring of reacting chemical systems, are invaluable for gaining this mechanistic insight.
In situ Fourier-transform infrared (FTIR) spectroscopy, for example, can track the concentration of reactants, intermediates, and products throughout a reaction, providing a detailed kinetic profile. youtube.com This has been successfully applied to study the kinetics of polymerization reactions and to distinguish between physically dissolved and chemically reacted species. youtube.com Applying such techniques to the synthesis of this compound, such as the classical 1,3-dipolar cycloaddition, could reveal subtle details about the reaction pathway and the influence of various parameters. rsc.org
Time-resolved photoelectron spectroscopy is another powerful tool for studying the dynamics of photochemical reactions. nih.gov It has been used to investigate the ultrafast ring-opening of isoxazole upon photoexcitation, providing evidence for the timescale of N-O bond cleavage. nih.gov Such studies offer a fundamental understanding of the unconventional reactivity discussed in section 7.2 and can guide the design of more efficient photochemical transformations.
Unexplored Potential in Interdisciplinary Chemical Material Science Applications
While isoxazole derivatives are well-established in medicinal chemistry, their potential in materials science remains relatively underexplored. researchgate.netijpcbs.com The rigid, planar structure of the isoxazole ring, combined with the potential for diverse functionalization, makes compounds like this compound attractive building blocks for novel functional materials.
An emerging area is the development of isoxazole-containing liquid crystals. beilstein-journals.org Research has shown that the incorporation of an isoxazole ring can promote the formation of stable nematic and smectic mesophases, which are essential for applications in displays and sensors. beilstein-journals.org The isoxazole ring's influence on the mesophase range and stability opens up possibilities for designing new liquid crystalline materials with tailored properties. beilstein-journals.org
Furthermore, isoxazoles can be incorporated into polymer backbones or as pendant groups to create functional polymers. researchgate.net For instance, polymers with pendant isoxazole rings have been synthesized from vinylisoxazole monomers. researchgate.net The unique electronic and physical properties of the isoxazole moiety could be harnessed to develop materials with interesting optical, electronic, or thermal characteristics, with potential applications in areas such as organic electronics and advanced coatings.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (3-(Isoxazol-3-yl)phenyl)methanol and its derivatives?
- Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions. For example, copper(I) iodide and trans-bis(triphenylphosphine)palladium dichloride are used in tetrahydrofuran under reflux with triethylamine as a base, achieving yields up to 58% . Another approach employs K₂CO₃ in acetonitrile for alkylation reactions (e.g., attaching prenyl or allyl groups) over 48 hours at room temperature .
Q. How can the purity and structure of this compound derivatives be confirmed experimentally?
- Methodological Answer : Characterization relies on nuclear magnetic resonance (NMR) for proton and carbon environments, infrared spectroscopy (IR) for functional groups, and high-resolution mass spectrometry (HRMS) to verify molecular weights. For instance, ESI-HRMS data showing <2 ppm deviation between calculated and observed values ensures structural integrity . Crystallographic data (e.g., triclinic crystal systems) further validate stereochemistry .
Q. What reaction conditions are critical for functionalizing the methanol group in this compound?
- Methodological Answer : The methanol group undergoes oxidation to aldehydes/carboxylic acids or substitution via Mitsunobu reactions. For example, methanesulfonate intermediates can be synthesized using [hydroxy(tosyloxy)iodo]benzene (HTIB) in aqueous conditions, enabling further azide-alkyne cycloadditions .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-fluorophenyl) enhance binding to targets like EPAC2 or influenza M2-S31N. Docking studies show that substituents at the 5-position of the isoxazole improve steric complementarity with hydrophobic enzyme pockets . Fluorinated analogs (e.g., [5-(4-fluorophenyl)isoxazol-3-yl]methanol) exhibit improved metabolic stability .
Q. What computational strategies predict the binding interactions of these derivatives with therapeutic targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with proteins like FLT3 kinase or EPAC. For example, Quizartinib, a derivative with a tert-butyl isoxazole, showed nanomolar inhibition (IC₅₀ = 1 nM) against FLT3, validated by in silico alignment with kinase domains .
Q. How are green chemistry principles applied to synthesize this compound derivatives?
- Methodological Answer : Solvent-free or aqueous-phase reactions reduce environmental impact. Chromeno-isoxazole derivatives were synthesized using HTIB in water, achieving 70–85% yields without toxic solvents . Microwave-assisted synthesis is another energy-efficient alternative for rapid cyclization.
Q. What analytical challenges arise in resolving structural isomers of this compound derivatives?
- Methodological Answer : Regioisomers (e.g., 3- vs. 5-substituted isoxazoles) require chiral HPLC or NOESY NMR to differentiate. For example, dibenzyl diacrylates showed distinct NOE correlations between aromatic protons and acrylate groups .
Data Contradictions and Resolution
- Synthesis Yields : Yields vary significantly (24–77%) depending on catalysts and substrates. Palladium-based methods (58% yield) underperform compared to copper-free protocols (77%) , suggesting ligand selection and solvent polarity are critical variables.
- Biological Activity : Fluorinated derivatives show conflicting bioactivity trends in antiviral vs. anticancer assays, highlighting the need for target-specific SAR profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
